molecular formula C18H20N2O3 B5634353 4-[(2,2-dimethylpropanoyl)amino]-N-(3-hydroxyphenyl)benzamide

4-[(2,2-dimethylpropanoyl)amino]-N-(3-hydroxyphenyl)benzamide

Cat. No. B5634353
M. Wt: 312.4 g/mol
InChI Key: JMFUVLIHTGKROE-UHFFFAOYSA-N
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Description

4-[(2,2-dimethylpropanoyl)amino]-N-(3-hydroxyphenyl)benzamide is a chemical compound with potential applications in various fields of science. Its structural complexity offers a rich area for research in synthetic methodologies and property analysis.

Synthesis Analysis

The synthesis of benzamide derivatives, including those structurally similar to 4-[(2,2-dimethylpropanoyl)amino]-N-(3-hydroxyphenyl)benzamide, often involves multi-step chemical processes. For instance, the synthesis of related compounds like 4-amino-N-(2,6-dimethylphenyl)benzamide or ameltolide and its derivatives was accomplished through several stages, highlighting the complexity of synthesizing such molecules (Lambert, D., et al., 1995).

Mechanism of Action

The mechanism of action of a compound depends on its biological activity, which is not known for this compound without specific studies or data .

Safety and Hazards

Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further investigated for potential therapeutic applications .

properties

IUPAC Name

4-(2,2-dimethylpropanoylamino)-N-(3-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-18(2,3)17(23)20-13-9-7-12(8-10-13)16(22)19-14-5-4-6-15(21)11-14/h4-11,21H,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFUVLIHTGKROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,2-dimethylpropanoyl)amino]-N-(3-hydroxyphenyl)benzamide

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